molecular formula C8H16O5 B1679797 Pro-xylane CAS No. 439685-79-7

Pro-xylane

Cat. No.: B1679797
CAS No.: 439685-79-7
M. Wt: 192.21 g/mol
InChI Key: KOGFZZYPPGQZFZ-QVAPDBTGSA-N
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Description

Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a compound developed by L’Oréal Laboratories in 2006. It is derived from xylose, a natural sugar found in beech trees. This compound is renowned for its anti-aging properties, particularly its ability to promote collagen production and enhance skin hydration. It is widely used in skincare products to improve skin firmness, elasticity, and overall appearance .

Mechanism of Action

Target of Action

Pro-Xylane, a sugar molecule derived from the beech wood tree , primarily targets the extracellular matrix of the skin . It specifically interacts with proteoglycans , a type of molecule that absorbs water and contributes to the firmness and elasticity of the skin .

Mode of Action

This compound enters the skin and stimulates the part that produces and builds the extracellular matrix . It enhances the production of glycosaminoglycans (GAGs) , molecules responsible for defending the skin against water loss . This stimulation results in an increase in the water-binding capacity of the dermis and the production of skin-supporting proteins .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of GAGs . GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. They are responsible for supporting the structural proteins collagen and elastin, as well as functioning as the skin’s natural moisturizer . By stimulating the production of GAGs, this compound enhances the skin’s ability to retain water and synthesize collagen .

Result of Action

The action of this compound results in a more hydrated, firm, and elastic skin . It reduces fine lines and wrinkles, giving a more youthful appearance . Both in vitro and in vivo tests showed that it improved skin quality by 17% . Moreover, this compound also increases sebum and epidermal lipids, such as squalane, free fatty acids, and glycerides . Both sebum and lipids have a crucial role in defending the skin against external aggressors and reducing transepidermal water loss .

Action Environment

This compound is derived from a green chemistry process . Its origins stem from the synthesis of xylose, a natural sugar sourced from beech trees, hence its eco-friendly reputation . . This environmentally friendly process influences the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Pro-xylane undergoes various chemical reactions, including:

Common reagents used in these reactions include xylose, acetylacetone, and reducing agents. The major products formed are different isomers of hydroxypropyl tetrahydropyrantriol .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGFZZYPPGQZFZ-QVAPDBTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196004
Record name Hydroxypropyl tetrahydropyrantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439685-79-7
Record name C-β-D-Xylopyranoside-2-hydroxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439685-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxypropyl tetrahydropyrantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypropyl tetrahydropyrantriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxypropyl tetrahydropyrantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROPYL TETRAHYDROPYRANTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Pro-Xylane and its downstream effects on the skin?

A1: this compound, a C-glycoside derived from xylose [, ], acts as a biosynthesis activator of sulfated glycosaminoglycans (GAGs) [, ]. GAGs, including hyaluronic acid, are essential components of the extracellular matrix (ECM) that contribute to skin hydration, elasticity, and structural integrity. By promoting GAG synthesis, this compound aims to improve these skin properties and mitigate signs of aging.

Q2: How does this compound contribute to sustainable chemistry practices?

A3: this compound was developed with a focus on green chemistry principles [, ]. Its synthesis utilizes environmentally friendly aqueous media, minimizing the use of harmful solvents [, ]. This approach aligns with the "Made in Chimex" concept, which emphasizes sustainable manufacturing practices, as evidenced by the Eco-footprint tool developed by L'Oreal to assess the environmental impact of their processes [].

Q3: Are there any studies on the efficacy of this compound?

A4: While the provided abstracts mention that certain synthesized C-glycosides stimulated GAGs synthesis in vitro, specific details about these studies are not included []. Notably, this compound was identified as the most effective activator of GAG biosynthesis []. Further research, including in vivo studies and potentially clinical trials, would be valuable to fully elucidate its efficacy.

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